N-(4-aminophenyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAANUULEQHTUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Antibacterial Spectrum of Thiophene Carboxamides
Introduction: The Rising Threat of Antibiotic Resistance and the Promise of Thiophene Carboxamides
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Thiophene carboxamides, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide range of pharmacological activities, including notable antibacterial efficacy.[1][2] This guide provides an in-depth exploration of the antibacterial spectrum of thiophene carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the standardized methodologies for evaluating their antibacterial potential. The inherent structural versatility of the thiophene ring allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[3]
Deciphering the Antibacterial Mechanisms of Thiophene Carboxamides
The antibacterial activity of thiophene carboxamides is not attributed to a single, universal mechanism. Instead, different derivatives exert their effects through various molecular pathways, highlighting the chemical diversity of this compound class.
Inhibition of Bacterial Cell Division through FtsZ Targeting
A compelling mechanism of action for certain thiophene derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[4] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for bacterial cell division.[4] By interfering with FtsZ polymerization and its GTPase activity, these compounds disrupt the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[4] This mode of action is particularly significant as FtsZ is a highly conserved protein among a broad range of bacteria and lacks a homolog in mammalian cells, making it an attractive target for selective antibacterial therapy.[4]
Proposed Mechanism of FtsZ Inhibition by Thiophene Carboxamides
Caption: Inhibition of bacterial cell division by thiophene carboxamides targeting FtsZ.
Disruption of Bacterial Membranes and Interaction with Outer Membrane Proteins (OMPs)
Several studies have indicated that certain thiophene carboxamides can compromise the integrity of the bacterial cell membrane.[5] This can occur through direct interaction with the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. Furthermore, molecular docking studies have suggested that these compounds can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[5] The interaction with OMPs is thought to be a crucial step in their antibacterial activity, potentially by disrupting membrane function or facilitating entry into the cell.[5] The presence of a thiophene ring, an amide group, and other specific moieties appears to be important for this interaction.[5]
Prodrug Activation by Bacterial Nitroreductases
A fascinating mechanism has been identified for nitrothiophene carboxamides, which act as prodrugs. These compounds are initially inactive but are converted into their cytotoxic form by bacterial nitroreductases, specifically NfsA and NfsB in E. coli. This targeted activation within the bacteria makes them highly potent against susceptible strains while minimizing off-target effects.
Structure-Activity Relationships (SAR): Tailoring Potency and Spectrum
The antibacterial activity of thiophene carboxamides is profoundly influenced by the nature and position of substituents on both the thiophene ring and the carboxamide moiety. Understanding these structure-activity relationships is pivotal for the rational design of more potent and selective antibacterial agents.
Recent studies have elucidated several key SAR trends:
-
Substituents at the 3-position of the thiophene ring: The presence of an amino group at the 3-position of the thiophene-2-carboxamide core generally confers higher antibacterial activity compared to hydroxyl or methyl groups.[6][7] This is potentially due to the electron-donating nature of the amino group, which can influence the electronic properties of the entire molecule.[6][7]
-
Substituents on the carboxamide aryl ring: The nature of the substituent on the aryl ring of the carboxamide can significantly impact activity. For instance, a methoxy group has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[6][7] This may be attributed to an increase in the hydrophilicity of the compound.
-
The role of the thiophene ring and amide group: The presence of the thiophene ring and the amide group are considered crucial for interaction with bacterial targets, such as outer membrane proteins.[5]
Key Structural Features Influencing Antibacterial Activity
Caption: Influence of structural modifications on the antibacterial activity of thiophene carboxamides.
Experimental Protocols for Assessing Antibacterial Spectrum
A standardized and rigorous evaluation of the antibacterial spectrum is essential for the preclinical development of any new antimicrobial agent. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Thiophene Carboxamide Dilutions:
-
Prepare a stock solution of the thiophene carboxamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
Workflow for MIC Determination by Broth Microdilution
Sources
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Sulcotrione (CAS 39880-86-9): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Practical Applications of a Widely Used Triketone Herbicide.
Introduction
Sulcotrione, identified by the CAS number 39880-86-9, is a prominent member of the triketone class of herbicides. It is chemically defined as 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione.[1] As a selective herbicide, it is extensively utilized in agriculture for the control of a wide spectrum of broadleaf and grass weeds, particularly in maize and sugarcane cultivation.[2] This technical guide provides a comprehensive overview of Sulcotrione, delving into its fundamental properties, biological activity, and the analytical methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Physicochemical Properties of Sulcotrione
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and study. The key properties of Sulcotrione are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClO₅S | [3] |
| Molecular Weight | 328.77 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 139 °C | [2] |
| Boiling Point | Decomposes before boiling | [2] |
| Water Solubility | 165 mg/L (at 20 °C, pH 7) | [2] |
| Solubility in Organic Solvents (at 20 °C) | Xylene: 2000 mg/L, Dichloromethane: 190000 mg/L, Acetone: 48000 mg/L, 1-Octanol: 300 mg/L | [2] |
| Vapor Pressure | 5.00 x 10⁻³ mPa (at 20 °C) | [2] |
| pKa | 3.13 (weak acid) | [2] |
| LogP (Octanol-Water Partition Coefficient) | -1.7 (at pH 7, 20 °C) | [2] |
Mechanism of Action and Biological Effects
Sulcotrione exerts its herbicidal activity through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This enzyme plays a crucial role in the catabolism of tyrosine in both plants and mammals.[4] In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital components for photosynthesis and antioxidant protection.[5]
The inhibition of HPPD by Sulcotrione leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues.[5] This is due to the photo-oxidation of chlorophyll in the absence of protective carotenoids, the synthesis of which is dependent on plastoquinone.[5]
Signaling Pathway of Sulcotrione's Herbicidal Action
Caption: Mechanism of Sulcotrione's herbicidal action via HPPD inhibition.
In mammals, the inhibition of HPPD by Sulcotrione also disrupts tyrosine metabolism, leading to an accumulation of tyrosine in the blood (hypertyrosinemia).[6][7] While acute toxicity in mammals is relatively low, prolonged exposure can lead to adverse effects, including corneal opacities.[6][7]
Synthesis of Sulcotrione
The chemical synthesis of Sulcotrione is a multi-step process. While specific, proprietary industrial synthesis methods are not publicly detailed, the general synthetic route can be outlined based on available literature and patents. A plausible synthesis process involves the following key transformations:
-
Acylation: The synthesis often commences with the Friedel-Crafts acylation of a substituted benzene derivative. For instance, 2-chloro-4-(methylsulfonyl)benzoyl chloride can be reacted with cyclohexane-1,3-dione in the presence of a Lewis acid catalyst.
-
Rearrangement: The resulting intermediate undergoes a rearrangement reaction to form the final triketone structure of Sulcotrione.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for Sulcotrione.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the quantification of Sulcotrione in various matrices, including environmental samples and biological fluids.[4][8] A detailed protocol for the analysis of Sulcotrione is provided below.
Experimental Protocol: HPLC Analysis of Sulcotrione
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol and a buffer solution (e.g., 0.1 M sodium dihydrogen phosphate with triethylamine). A common ratio is 40:60 (v/v).[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: 254 nm.[4]
-
-
Sample Preparation:
-
Soil Samples: Extract a known weight of the soil sample with a suitable solvent such as methanol. The extraction can be enhanced by ultrasonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[4]
-
Water Samples: For trace analysis, pre-concentration using solid-phase extraction (SPE) may be necessary.[8]
-
Biological Samples (e.g., Serum): Deproteinize the sample by adding a precipitating agent like methanol or perchloric acid. Centrifuge to remove the precipitated proteins and filter the supernatant before injection.[4]
-
-
Quantification:
-
Prepare a series of standard solutions of Sulcotrione of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Sulcotrione in the samples by interpolating their peak areas on the calibration curve.
-
Metabolism and Degradation
The environmental fate and metabolism of Sulcotrione are critical aspects influencing its efficacy and potential ecological impact.
Plant Metabolism
In plants, Sulcotrione can be metabolized, and the rate and pathway of metabolism can determine the plant's tolerance to the herbicide. The primary metabolic pathway involves glycosylation, where a glucose molecule is attached to the Sulcotrione molecule, rendering it inactive and more water-soluble for sequestration within the plant cell.[9]
Environmental Degradation
In the soil, Sulcotrione undergoes degradation through both biotic and abiotic processes.[10] The degradation half-life can vary depending on soil type, pH, and microbial activity, typically ranging from a few weeks to a couple of months.[2][10] The primary degradation products include 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA) and 1,3-cyclohexanedione.[1][10]
Degradation Pathways of Sulcotrione
Caption: Major degradation pathways of Sulcotrione in the environment.
Safety and Toxicology
A comprehensive understanding of the toxicological profile of Sulcotrione is essential for its safe handling and for assessing its potential risks to human health and the environment.
Human Health Hazards:
-
Acute Toxicity: Sulcotrione has low acute toxicity via oral, dermal, and inhalation routes.[1]
-
Skin and Eye Irritation: It may cause skin and eye irritation.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Reproductive and Developmental Toxicity: Suspected of damaging the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
Environmental Hazards:
-
Aquatic Toxicity: Sulcotrione is very toxic to aquatic life with long-lasting effects.[1][11] Care should be taken to prevent its entry into water bodies.
Conclusion
Sulcotrione remains a significant tool in modern agriculture for weed management. Its efficacy is rooted in its specific inhibition of the HPPD enzyme, a mechanism that has been well-characterized. This guide has provided a detailed overview of its physicochemical properties, mechanism of action, synthesis, analytical methods, metabolism, and safety profile. For researchers and scientists, this comprehensive information serves as a foundation for further investigation into its biological effects, environmental fate, and potential for the development of new herbicidal compounds. A thorough understanding of these technical aspects is paramount for the responsible and effective use of this important agricultural chemical.
References
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PubChem. Sulcotrione. National Center for Biotechnology Information. [Link]
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Broussard, C., et al. (2014). Triketone toxicity: A report on two cases of sulcotrione poisoning. Clinical Toxicology, 52(4), 329-332.[6][7]
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PubChem. Sulcotrione - Safety and Hazards. National Center for Biotechnology Information. [Link][1]
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(2012). Herbicide Sulcotrione. Herbicides, Theory and Applications. InTech.[4]
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University of Hertfordshire. Sulcotrione (Ref: SC 0051). Agriculture & Environment Research Unit (AERU). [Link][2]
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Pascal-Lorber, S., et al. (2009). Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri. Ecotoxicology and Environmental Safety, 72(7), 1959-1966.[11]
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Broussard, C., et al. (2014). Triketone Toxicity: A Report on Two Cases of Sulcotrione Poisoning. PubMed. [Link][7]
-
Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1028(2), 277-286.[8]
- Google Patents. (2015). CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione.
-
ResearchGate. The HPPD inhibitors sulcotrione and mesotrione. [Link][12]
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Perrin-Ganier, C., et al. (2007). Behaviour of sulcotrione and mesotrione in two soils. Pest Management Science, 63(8), 778-784.[10]
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ResearchGate. Method Development for Sulfonylurea Herbicides Analysis in Rapeseed Oil Samples by HPLC–DAD: Comparison of Zirconium. [Link]
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U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link][13]
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ResearchGate. a) Chemical structure of the synthetic (sulcotrione) and natural... [Link]
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Nakka, M. K., et al. (2017). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry, 65(26), 5325-5334.[5]
-
Academia.edu. (2020). Analytical method development of mixed pesticide Mesotrione 4% + S -Metolachlor 40% + Benoxacor 2% SE by HPLC analytical technique. [Link][14]
-
Li, Y., et al. (2021). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 22(16), 8876.[9]
-
ResearchGate. (2021). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. [Link]
-
ResearchGate. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes. [Link][15]
-
Nakka, M. K., et al. (2017). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). ACS Publications. [Link][16]
-
ResearchGate. Inhibition kinetics of HPPD by NTBC, sulcotrione, and mesotrione. (A–C)... [Link]
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Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Purity Determination of N-(4-aminophenyl)thiophene-2-carboxamide
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-aminophenyl)thiophene-2-carboxamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The causality behind the selection of chromatographic parameters is discussed in depth, grounding the protocol in fundamental scientific principles. The method is developed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submission. Protocols for method validation, including forced degradation studies to establish specificity, are provided.
Scientific Rationale and Method Development Strategy
The primary objective is to develop a precise, accurate, and specific HPLC method to separate N-(4-aminophenyl)thiophene-2-carboxamide from its potential process-related impurities and degradation products.
1.1 Analyte Characterization and Chromatographic Mode Selection
1.2 Stationary Phase Selection
A C18 (octadecylsilyl) bonded silica column is the chosen stationary phase.[5]
-
Expertise-Driven Rationale: The C18 ligand provides a high degree of hydrophobicity, which is ideal for retaining the aromatic rings of the analyte through van der Waals forces.[3] This strong retention allows for the use of a higher percentage of organic solvent in the mobile phase, which facilitates the elution of more polar impurities early in the chromatogram while providing sharp, symmetrical peaks for the main analyte. A standard column geometry (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its balance of high resolution, efficiency, and moderate backpressure.
1.3 Mobile Phase and pH Control
The mobile phase consists of a gradient mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems, which often results in sharper peaks and shorter run times.
-
Aqueous Phase and pH Control: The primary amine on the phenyl ring has a pKa that makes its charge state pH-dependent. To ensure consistent retention times and avoid peak tailing, the pH of the mobile phase must be controlled. A phosphate buffer at pH 3.0 is incorporated into the aqueous phase.
-
Causality: At pH 3.0, the primary amine (pKa ~4-5) will be fully protonated (-NH₃⁺). This consistent positive charge prevents secondary interactions with residual, acidic silanol groups on the silica support, which are a common cause of peak tailing for basic compounds. An acidic pH also ensures the stability of the silica-based stationary phase.
-
1.4 Detection Wavelength
The analyte possesses significant UV-absorbing chromophores, specifically the thiophene and phenyl rings conjugated with the carboxamide linkage.
-
Rationale: This extended π-system is expected to have a strong UV absorbance maximum (λmax) between 250-300 nm. A detection wavelength of 265 nm is selected as a starting point, representing a wavelength that provides high sensitivity for the analyte while minimizing interference from potential impurities that may lack the full conjugated system. For formal validation, the λmax should be experimentally determined using a photodiode array (PDA) detector.
Materials and Methods
| Category | Item |
| Equipment | HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector |
| Analytical balance (0.01 mg readability) | |
| pH meter | |
| Sonicator | |
| Volumetric flasks and pipettes (Class A) | |
| Chemicals & Reagents | N-(4-aminophenyl)thiophene-2-carboxamide Reference Standard |
| Acetonitrile (HPLC grade) | |
| Water (HPLC grade or Milli-Q) | |
| Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade) | |
| Phosphoric Acid (85%, analytical grade) | |
| Hydrochloric Acid (0.1 M) | |
| Sodium Hydroxide (0.1 M) | |
| Hydrogen Peroxide (3%) | |
| Chromatographic Conditions | |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-aminophenyl)thiophene-2-carboxamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 25 mg of N-(4-aminophenyl)thiophene-2-carboxamide into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC System Operation Workflow
Caption: HPLC analysis workflow from preparation to data processing.
System Suitability Testing (SST)
Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for use if it meets the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Method Validation Protocol (ICH Q2(R1)/Q2(R2))
This section outlines the protocol for validating the analytical method in accordance with ICH guidelines.[6][7][8]
Caption: Logical relationship of ICH validation parameters.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by checking for interference from the diluent (blank) and by performing forced degradation studies.[10][11]
Protocol:
-
Blank Injection: Inject the diluent to ensure no peaks co-elute with the analyte.
-
Forced Degradation: Subject a sample solution (100 µg/mL) to the following stress conditions.[12] Aim for 5-20% degradation of the active substance.[12][13]
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH, keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples by HPLC.
-
Acceptance Criteria: The method is stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.
Linearity
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery at each level. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample (at 100% concentration) on the same day, with the same analyst and instrument.[6]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The %RSD for the six replicate measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Protocol:
-
Estimate LOQ and LOD from the linearity data using the standard deviation of the response (σ) and the slope of the calibration curve (S):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the LOQ by preparing a standard at the calculated concentration and injecting it six times. Acceptance Criteria: The %RSD for six injections at the LOQ should be ≤ 10%.
Robustness
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze the working standard solution under each modified condition.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2). Acceptance Criteria: System suitability parameters must still be met under all varied conditions. The change in analyte retention time should be minimal.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; Resolution > 2.0 for all degradation peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ (%RSD) | ≤ 10% |
| Robustness | System suitability passes under all varied conditions. |
Conclusion
The RP-HPLC method described provides a comprehensive and scientifically sound approach for the determination of purity for N-(4-aminophenyl)thiophene-2-carboxamide. The rationale for each parameter selection is clearly defined, ensuring the method is logical and built on established chromatographic principles. The detailed protocols for both the analysis and its validation according to ICH guidelines make this application note a valuable tool for quality control laboratories in the pharmaceutical industry. The method's design ensures it is specific, linear, accurate, precise, and robust, qualifying it as a stability-indicating assay suitable for routine use and regulatory purposes.
References
-
ResearchGate. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
-
PubChem. N-(3-aminophenyl)thiophene-2-carboxamide. Retrieved from [Link]
-
PubChem. N-(4-aminophenyl)-N-propylthiophene-2-carboxamide. Retrieved from [Link]
-
PubChem. N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. Retrieved from [Link]
-
PubChemLite. N-(4-aminophenyl)thiophene-2-carboxamide (C11H10N2OS). Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
MDPI. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 fleQ relA through Fermentation Optimization. Retrieved from [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]
Sources
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- 13. sgs.com [sgs.com]
Application Note: Investigating the Antiproliferative Effects of N-(4-aminophenyl)thiophene-2-carboxamide via Cell Cycle Analysis
Abstract
The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[1][2] Thiophene carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant antiproliferative properties.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for analyzing the effects of a specific thiophene derivative, N-(4-aminophenyl)thiophene-2-carboxamide, on the cell cycle progression of cancer cells. We detail a robust methodology employing propidium iodide (PI) staining coupled with flow cytometry to quantitatively assess cell cycle distribution. This guide is intended for researchers in oncology, drug discovery, and cell biology, offering insights into the compound's potential mechanism of action and a reliable framework for its evaluation.
Introduction and Scientific Rationale
The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division into two daughter cells.[7] This process consists of four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[7] Surveillance mechanisms, known as checkpoints, ensure the proper order and fidelity of these events, preventing the propagation of errors.[8][9] In cancer, these checkpoints are often defective, leading to uncontrolled proliferation.[1][2]
Thiophene carboxamide scaffolds are being actively investigated as anticancer agents.[6] Depending on their specific structure, these compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of mitochondrial function, or interference with microtubule assembly.[5][6][10] For instance, certain thiophene derivatives act as tubulin polymerization inhibitors, leading to an arrest of cells in the G2/M phase of the cell cycle.[10] Others have been shown to induce a G1 phase arrest.[11]
This protocol is designed to elucidate the specific effect of N-(4-aminophenyl)thiophene-2-carboxamide on cell cycle progression. By quantifying the proportion of cells in each phase following treatment, we can generate a testable hypothesis regarding the compound's mechanism of action. An accumulation of cells in a particular phase provides strong evidence that the compound interferes with the molecular machinery governing that specific stage or its subsequent transition.
Principle of the Assay: DNA Content Analysis by Flow Cytometry
The cornerstone of this protocol is the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to double-stranded DNA. The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence on a single-cell basis, allowing for the generation of a population-wide DNA content histogram.[12]
-
G0/G1 Phase: Cells in this phase are diploid and possess a normal (2N) complement of DNA.
-
S Phase: Cells actively replicating their DNA will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA synthesis are tetraploid (4N DNA content) and are prepared for, or are in the process of, mitosis.
To ensure that PI fluorescence is specific to DNA, a critical treatment with RNase A is included to degrade cellular RNA, which can otherwise be a source of background signal. By analyzing the resulting histogram, we can accurately determine the percentage of cells in the G0/G1, S, and G2/M phases.
Essential Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
CO₂ incubator, 37°C, 5% CO₂
-
Inverted microscope
-
Centrifuge (refrigerated, with swing-bucket rotor)
-
Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX) equipped with a 488 nm or 532 nm laser
-
Vortex mixer
-
Pipettes and sterile tips
-
12 x 75 mm polystyrene/polypropylene tubes for flow cytometry[13]
-
Hemocytometer or automated cell counter
Reagents and Consumables
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, MCF-7, A549).
-
Compound: N-(4-aminophenyl)thiophene-2-carboxamide.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Ethanol (EtOH): 200 proof, ACS grade.
-
Propidium Iodide (PI): Molecular biology grade.
-
RNase A: DNase-free.
Solution Preparation
-
Complete Culture Medium: Base medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Stock Solution (10 mM): Dissolve N-(4-aminophenyl)thiophene-2-carboxamide in DMSO. Store in small aliquots at -20°C.
-
Cold 70% Ethanol: Prepare by diluting 70 mL of 200 proof ethanol with 30 mL of sterile deionized water. Store at -20°C.[13]
-
PI/RNase Staining Solution:
-
Propidium Iodide: 50 µg/mL
-
RNase A: 100 µg/mL
-
Dilute in PBS. Prepare fresh and protect from light. Store at 4°C for short-term use.
-
Detailed Experimental Protocols
The overall workflow involves treating cultured cancer cells, harvesting and fixing them, staining their DNA, and finally analyzing the population by flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Step 1: Cell Seeding and Treatment
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and perform a cell count. Seed cells into 6-well plates at a density that will ensure they are in an exponential growth phase at the time of harvest (e.g., 2.5 x 10⁵ cells/well).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Thaw the 10 mM stock of N-(4-aminophenyl)thiophene-2-carboxamide. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment:
-
Vehicle Control: Treat one set of wells with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO). This is crucial for accounting for any solvent effects.
-
Test Wells: Aspirate the old medium from the remaining wells and add the medium containing the different concentrations of the compound.
-
-
Incubation: Return the plates to the incubator for a predetermined time period (e.g., 24 or 48 hours).
Step 2: Cell Harvesting and Fixation
-
Harvest: Aspirate the culture medium. Wash cells once with 1 mL of PBS. Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. Neutralize the trypsin with 1 mL of complete culture medium.
-
Collect: Transfer the cell suspension to labeled 12 x 75 mm tubes.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation (Critical Step): Centrifuge again (300 x g, 5 min). Decant the PBS. Resuspend the cell pellet in the residual liquid (~50 µL). While vortexing the tube at a medium speed, add 1 mL of ice-cold 70% ethanol drop-by-drop.[14] This dropwise addition is essential to prevent cell clumping, which can distort flow cytometry results.
-
Incubate: Cap the tubes and incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks if necessary.[14][15]
Step 3: DNA Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Carefully aspirate the ethanol. Wash the cells by resuspending the pellet in 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase Staining Solution.
-
Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[15]
-
Acquisition:
-
Gently vortex the samples before analysis. If clumping is observed, filter the suspension through a 40 µm cell strainer.
-
Run the samples on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width or area scatter plot (e.g., FSC-H vs. FSC-A) to exclude cell doublets and aggregates.
-
For the single-cell population, record the PI fluorescence signal (e.g., using a FL2 or PE-Texas Red channel) on a linear scale.
-
Collect at least 10,000-20,000 events within the single-cell gate for robust statistical analysis.
-
-
Analysis: Use the flow cytometry analysis software to generate a histogram of PI fluorescence. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Interpretation and Expected Results
The primary output is a change in the percentage of cells distributed across the cell cycle phases. An effective cytotoxic or cytostatic compound will induce a significant shift compared to the vehicle control.
Caption: The four phases of the cell cycle and key checkpoints.
Example Data Table
| Treatment | % G0/G1 | % S | % G2/M | Interpretation |
| Vehicle (0.1% DMSO) | 65.2% | 20.5% | 14.3% | Normal asynchronous proliferation |
| Compound (5 µM) | 25.8% | 15.1% | 59.1% | Significant G2/M Arrest |
| Compound (10 µM) | 18.3% | 10.2% | 71.5% | Dose-dependent G2/M Arrest |
Interpretation of Results:
-
G2/M Arrest: As shown in the table, a significant increase in the G2/M population suggests the compound interferes with processes required for entry into or completion of mitosis. This is a classic profile for agents that disrupt microtubule dynamics (like taxanes or vinca alkaloids) or agents that cause DNA damage, triggering the G2/M checkpoint.[10]
-
G1 Arrest: An accumulation of cells in the G0/G1 phase would indicate that the compound prevents cells from initiating DNA synthesis. This could be due to the inhibition of cyclin-dependent kinases (CDKs) that control the G1/S transition.[11]
-
S Phase Arrest: An increase in the S phase population is less common but may suggest the compound directly inhibits DNA replication machinery.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak (>5%) | 1. Inconsistent staining. 2. High flow rate.[16] 3. Cell clumps. | 1. Ensure cell pellet is fully resuspended in PI solution. 2. Run samples at the lowest possible flow rate. 3. Filter samples through a 40 µm mesh before acquisition. Ensure dropwise addition of ethanol during fixation. |
| Excessive Debris / Low Cell Count | 1. High level of apoptosis/necrosis. 2. Harsh cell handling (over-trypsinization, excessive vortexing). | 1. Consider a shorter treatment time or lower compound concentration. 2. Optimize harvesting protocol. Increase the FSC threshold on the cytometer to exclude small debris. |
| Absence of G2/M Peak | 1. Cells are not proliferating (contact inhibited, nutrient-deprived).[17] 2. Incorrect gating strategy. | 1. Ensure cells are harvested during the exponential growth phase and are not over-confluent.[16] 2. Verify that the single-cell gate is set correctly and not excluding larger G2/M cells. |
| High Background Fluorescence | 1. Inadequate RNase A treatment. 2. PI concentration is too high.[16] | 1. Check the concentration and activity of the RNase A stock. Ensure sufficient incubation time. 2. Titrate the PI concentration to find the optimal signal-to-noise ratio. |
References
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
-
Cho, S., et al. (2013). Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
-
Vermeulen, K., et al. (2003). Cell cycle checkpoints and their inactivation in human cancer. National Institutes of Health (NIH). [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
Khan Academy. (n.d.). Cell cycle checkpoints. Khan Academy. [Link]
-
Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]
-
Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [Link]
-
Humar, M., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
-
Brenner, B. M., & Rogoff, H. A. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. Clinician.com. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
-
University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Cambridge Institute for Medical Research. [Link]
-
My Cancer Genome. (n.d.). Cell cycle control. My Cancer Genome. [Link]
-
Al-Dhfyan, A., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health (NIH). [Link]
-
Hartwell, L. H., & Weinert, T. A. (1989). Cell cycle checkpoints. National Institutes of Health (NIH). [Link]
-
Matsui, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]
-
Wang, C., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. [Link]
-
Bîrceanu, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health (NIH). [Link]
Sources
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- 2. clinician.com [clinician.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Khan Academy [khanacademy.org]
- 9. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Troubleshooting & Optimization
How to improve the water solubility of thiophene carboxamide inhibitors
Technical Support Center: Thiophene Carboxamide Inhibitors
A Guide to Enhancing Aqueous Solubility for Researchers
Welcome to the technical support center for thiophene carboxamide inhibitors. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds and encountering challenges related to their aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to help you make informed decisions in your experimental design.
Thiophene carboxamides are a versatile scaffold in drug discovery, showing promise in oncology and other therapeutic areas.[1][2][3] However, their often planar, aromatic nature and the presence of the carboxamide group can lead to poor water solubility, creating significant hurdles for in vitro assays, preclinical development, and achieving adequate bioavailability.[2] This resource is structured to help you troubleshoot common issues and answer fundamental questions about improving the solubility of your compounds.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work.
Scenario 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
This is a classic sign of a compound "crashing out" of solution, indicating that its solubility limit in the final aqueous buffer has been exceeded. This can lead to inaccurate and unreliable assay results.
Immediate Diagnostic & Corrective Actions:
-
Lower the Final Concentration: The simplest first step is to perform a serial dilution to determine the concentration at which your compound remains soluble in the final assay buffer.
-
Increase Co-solvent (DMSO) Percentage: While not always ideal due to potential effects on biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can sometimes keep the compound in solution. Be sure to run a vehicle control to assess the tolerance of your assay to the higher DMSO concentration.
-
pH Adjustment: If your molecule contains an ionizable group (an acidic or basic center), adjusting the pH of the buffer can dramatically increase solubility. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a weakly basic compound, lowering the pH below its pKa will result in a more soluble protonated species.[4]
Long-Term Strategic Solutions:
If the immediate fixes are insufficient or interfere with the assay, a more robust formulation or chemical modification strategy is necessary.
-
Formulation with Excipients: Consider pre-complexing your compound with a solubilizing agent before adding it to the assay buffer. Cyclodextrins are a common choice as they have a hydrophobic inner cavity that can encapsulate the drug molecule and a hydrophilic exterior, enhancing aqueous solubility.[4][5]
-
Chemical Modification: If you are in the lead optimization phase, this is the most powerful approach. Introducing polar functional groups, such as alcohols, ketones, or substituted amines, can significantly improve aqueous solubility.[6][7]
Scenario 2: My biological assay results are inconsistent and not reproducible.
Inconsistent results, especially with highly potent compounds, can often be traced back to poor solubility. The compound may be forming aggregates or micro-precipitates that are not visible to the naked eye, leading to a variable effective concentration.
Diagnostic Workflow:
-
Visual Inspection: Check your prepared solutions under a microscope for any signs of crystalline material.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay using nephelometry or light scattering. This will determine the concentration at which your compound begins to precipitate from a DMSO stock solution diluted into your aqueous buffer, providing a more accurate measure of its practical solubility limit in your assay conditions.
-
Dynamic Light Scattering (DLS): Use DLS to detect the presence of sub-micron aggregates in your solutions. This is a highly sensitive method for identifying solubility issues that are not visually apparent.
Solution Pathway Diagram:
Below is a workflow to diagnose and address inconsistent assay results potentially caused by poor solubility.
Caption: Workflow for troubleshooting inconsistent assay results.
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the solubility of thiophene carboxamide inhibitors.
Q1: What structural features of thiophene carboxamides contribute to their poor water solubility?
The poor water solubility of many thiophene carboxamide inhibitors stems from a combination of factors related to their molecular structure:
-
Aromaticity and Planarity: The thiophene ring is aromatic and planar.[1] This, often in conjunction with other aromatic rings in the molecule, promotes efficient crystal packing through π-π stacking interactions.
-
Carboxamide Group: The amide functional group is capable of forming strong intermolecular hydrogen bonds. While it can also hydrogen bond with water, in a solid state, these groups often interact with each other, creating a very stable crystal lattice.[8]
-
High Crystal Lattice Energy: The combination of π-π stacking and strong hydrogen bonding results in high crystal lattice energy.[9][10] For a compound to dissolve, the energy released from solvating the molecule with water must be sufficient to overcome this crystal lattice energy. When the lattice energy is very high, the compound will have poor aqueous solubility.[9][11][12]
-
Lipophilicity: Thiophene itself is insoluble in water and soluble in organic solvents, indicating its lipophilic nature.[13] While the carboxamide group adds some polarity, the overall molecule is often dominated by lipophilic regions, further limiting its affinity for water.
Q2: What are the main strategies I can use to improve the solubility of my lead compound?
There are two primary categories of strategies: Formulation-Based Approaches and Chemical Modification Approaches . The best choice depends on the stage of your research and the intended application of the compound.
Decision Tree for Selecting a Solubilization Strategy:
Caption: Decision tree for selecting a solubility enhancement strategy.
Comparison of Common Formulation Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the water, making it a more favorable solvent for lipophilic compounds.[4][6] | Simple to implement; can achieve very high drug concentrations.[14] | May have toxic effects or interfere with biological assays; solubility may decrease upon dilution.[6] |
| pH Adjustment | Ionizes the drug molecule, creating a charged species that is more soluble in polar water.[4] | Highly effective for ionizable drugs; easy to implement. | Only applicable to drugs with acidic or basic functional groups; risk of precipitation if pH changes. |
| Complexation (Cyclodextrins) | The drug is encapsulated within the hydrophobic core of the cyclodextrin molecule.[4] | Generally low toxicity; can significantly increase solubility without organic solvents. | Requires a good structural fit between the drug and the cyclodextrin; can be expensive. |
| Surfactants | Form micelles in which the hydrophobic core can solubilize the drug.[6] | High solubilization capacity. | Can be toxic to cells; may interfere with assays. |
Q3: My compound has a basic nitrogen atom. Is salt formation a good strategy?
Yes, salt formation is one of the most common and effective methods for increasing the solubility of compounds with ionizable centers.[4]
Scientific Rationale:
By reacting a basic functional group (like an amine) with an acid, you form a salt. This salt exists as ions in the solid state. When this salt is introduced to water, the strong ionic interactions are disrupted by the polar water molecules, leading to dissolution. This process avoids the need to overcome the high crystal lattice energy of the neutral, "free base" form of the compound.
Experimental Protocol: Small-Scale Salt Screening
This protocol outlines a basic procedure to quickly screen for suitable salt forms.
-
Materials:
-
Thiophene carboxamide "free base" compound.
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water).
-
Small glass vials (1-2 mL).
-
Stir plate and magnetic stir bars.
-
-
Procedure:
-
Dissolve a known amount of your free base (e.g., 10 mg) in a minimal amount of a suitable solvent (e.g., 0.5 mL of isopropanol) in a vial with a stir bar.
-
In a separate vial, prepare a stock solution of the acid counter-ion (e.g., 1.1 equivalents) in the same solvent.
-
Add the acid solution dropwise to the stirring solution of your free base at room temperature.
-
Observe for precipitation. If a solid forms immediately, it may be a good candidate. If no solid forms, you can try several techniques to induce crystallization:
-
Slowly add an anti-solvent (a solvent in which your salt is likely insoluble, e.g., heptane).
-
Cool the solution in an ice bath or refrigerator.
-
Gently scratch the inside of the vial with a glass rod.
-
-
Once a solid is obtained, isolate it by filtration or centrifugation, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting solid (e.g., by melting point, XRPD) and, most importantly, measure its aqueous solubility compared to the free base.
-
-
Data Interpretation:
-
A successful salt will be a crystalline solid with a significantly higher aqueous solubility than the parent compound.
-
Be aware that not all counter-ions will form a stable, crystalline salt. Some may result in oils or amorphous material.
-
References
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. [Link]
-
Thiophene-3-carboxamide | C5H5NOS | CID 11205757. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central, National Center for Biotechnology Information. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]
-
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). PubMed Central, National Center for Biotechnology Information. [Link]
-
2-Thiophenecarboxamide | C5H5NOS | CID 22063. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions | ACS Omega. (2020). ACS Publications. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Aqueous solubility prediction: do crystal lattice interactions help?. (2013). PubMed, National Center for Biotechnology Information. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central, National Center for Biotechnology Information. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). Synfacts. [Link]
-
Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). ResearchGate. [Link]
-
Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Why are amides resist hydrolysis in plain water?. (2019). Quora. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (n.d.). ResearchGate. [Link]
-
Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate. (2025). CrystEngComm (RSC Publishing). [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). SlideShare. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous solubility prediction: do crystal lattice interactions help? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpbr.in [ijpbr.in]
Technical Support Center: Crystallization of N-(4-aminophenyl)thiophene-2-carboxamide
Welcome to the technical support guide for the crystallization of N-(4-aminophenyl)thiophene-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Understanding the Molecule: Key Properties for Crystallization
N-(4-aminophenyl)thiophene-2-carboxamide is a molecule that possesses several structural features influencing its crystallization behavior. The thiophene ring and the phenyl group are largely rigid and aromatic, which can promote stacking interactions that are favorable for crystal lattice formation.[1] However, the amide linkage introduces a strong hydrogen bonding donor (N-H) and acceptor (C=O), while the aniline moiety provides an additional primary amine (-NH2) capable of hydrogen bonding. This combination of a rigid core with multiple hydrogen bonding sites makes solvent selection a critical parameter. Thiophene and its derivatives are generally soluble in organic solvents like alcohols and ethers but insoluble in water.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of N-(4-aminophenyl)thiophene-2-carboxamide?
A1: Based on the structure, which contains both aromatic rings and hydrogen-bonding groups, polar protic and polar aprotic solvents are excellent starting points. Recrystallization of amides is often successful in polar solvents.[3] A good initial screen would include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Nitriles: Acetonitrile[3]
-
Esters: Ethyl acetate
For this specific class of compounds, ethanol and acetonitrile are often effective.[3][6]
Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the impure state. To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent (10-20% volume increase) to reduce the supersaturation level.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal nucleation and growth.
-
Try a different solvent with a lower boiling point.
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered. Here are several techniques to induce crystallization:
-
Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass provide nucleation sites.
-
Introduce a seed crystal. If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
-
Reduce the solvent volume. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]
-
Use an anti-solvent. Add a second solvent in which your compound is insoluble (but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy (turbid). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
In-Depth Troubleshooting Guides
Scenario 1: The resulting crystals are impure or have a yellowish tint.
This is a common issue when impurities have similar solubility profiles to the desired compound.[8]
Causality: Rapid crystallization can trap impurities within the crystal lattice.[7] Colored impurities, even in small amounts, can be highly visible.
Troubleshooting Protocol:
-
Initial Assessment: Check the purity of your crude material by TLC or ¹H NMR. If it is very impure (>10% impurities), consider a preliminary purification step like a silica plug before recrystallization.
-
Solvent Selection: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities are either highly soluble at all temperatures (stay in the mother liquor) or very insoluble (can be filtered out hot).
-
Activated Carbon Treatment: If the color is due to highly conjugated, colored byproducts, you can use activated carbon.
-
Dissolve the crude product in a suitable hot solvent.
-
Allow the solution to cool slightly and add a small amount of activated carbon (1-2% by weight).
-
Gently reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.
-
Allow the clear filtrate to cool slowly.
-
-
Slow Down Crystallization: Rapid cooling ("crashing out") is a primary cause of impurity inclusion.[7] Ensure the solution cools slowly to room temperature before moving it to a colder environment like a refrigerator or ice bath.
Scenario 2: The crystallization yield is very low.
A poor yield (<50%) can be frustrating, but it is often a solvable problem.[7]
Causality: The most common reasons are using too much solvent or premature crystallization during a hot filtration step.
Troubleshooting Protocol:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates that too much solvent was used or the cooling was not sufficient. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Optimize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., an ice-salt bath) to maximize the precipitation of the product.
-
Prevent Premature Crystallization: When performing a hot filtration (e.g., after carbon treatment), preheat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude N-(4-aminophenyl)thiophene-2-carboxamide in an Erlenmeyer flask.
-
Add a small amount of ethanol and bring the mixture to a boil using a hot plate.
-
Continue adding ethanol in small portions until the solid just dissolves.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization (e.g., THF/Hexane)
This method is useful when no single solvent has the ideal solubility properties.
-
Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., THF) at room temperature.[5]
-
Slowly add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the mixture until the solution is clear again.
-
Cover the flask and set it aside to cool. Crystal formation should occur as the solvent mixture slowly cools.
-
Isolate and dry the crystals as described in Protocol 1.
Data & Visualization
Table 1: Common Solvents for Crystallization of Aromatic Amides
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Common Use |
| Ethanol | 78 | 24.5 | Protic | Good general-purpose solvent for amides[3] |
| Methanol | 65 | 32.7 | Protic | Similar to ethanol, higher polarity |
| Acetonitrile | 82 | 37.5 | Aprotic | Often gives very good results for amides[3] |
| Acetone | 56 | 20.7 | Aprotic | Good solvent, but low boiling point |
| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic | Good for less polar compounds, often used in two-solvent systems[5][9] |
| Ethyl Acetate | 77 | 6.0 | Aprotic | Less polar, good for compounds with ester-like features |
| Toluene | 111 | 2.4 | Aprotic | Good for non-polar compounds, can be used for slow evaporation |
| Water | 100 | 80.1 | Protic | Generally poor for thiophene derivatives, but can be an anti-solvent[2] |
Diagram 1: Troubleshooting Crystallization Failures
This flowchart provides a logical path for troubleshooting when initial crystallization attempts are unsuccessful.
Caption: Decision tree for troubleshooting common crystallization problems.
References
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). PMC - NIH. [Link]
-
What is the best technique for amide purification?. (2020-11-02). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
- Thiophene derivatives and process for preparation thereof.
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. PubChem. [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
-
3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts. [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023-06-06). MDPI. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). NIH. [Link]
-
Recrystallization Issues. (2024-10-17). Reddit. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
Optimization of reaction conditions for coupling thiophene-2-carbonyl chloride
Welcome to the Technical Support Center for the application and optimization of thiophene-2-carbonyl chloride coupling reactions. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, mastering its reactivity is crucial for efficient and reproducible outcomes.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that researchers often encounter when working with thiophene-2-carbonyl chloride.
Q1: How stable is thiophene-2-carbonyl chloride and what are the optimal storage conditions? A: Thiophene-2-carbonyl chloride is a reactive acyl chloride. Its primary vulnerability is hydrolysis. Contact with atmospheric moisture or residual water in solvents will convert it back to thiophene-2-carboxylic acid, rendering it inactive for most coupling reactions.[2] For this reason, it is imperative to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C) to minimize degradation.
Q2: What are the most common classes of coupling reactions for this reagent? A: Thiophene-2-carbonyl chloride is an excellent electrophile primarily used for acylation reactions. The most common coupling partners are nucleophiles such as:
-
Amines (Primary and Secondary): To form amides, a very common linkage in medicinal chemistry.[3]
-
Alcohols: To form esters.
-
Thiols: To form thioesters.
-
Arenes (e.g., Friedel-Crafts acylation): To form ketones, though this can also be an unintended side reaction.[2]
Q3: Why is a base necessary for amide and ester formation, and which one should I choose? A: During the acylation of amines or alcohols, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the nucleophile (especially amines), rendering it unreactive. A base is added to scavenge this HCl, driving the reaction to completion.
-
For Amines: Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly used.[4] Pyridine can sometimes act as a nucleophilic catalyst. Diisopropylethylamine (DIPEA) is another option, particularly when dealing with sensitive substrates.
-
For Alcohols: Pyridine is often preferred as it can also serve as a catalyst. 4-Dimethylaminopyridine (DMAP) is frequently added in catalytic amounts to significantly accelerate the reaction, especially with sterically hindered alcohols.[4]
Q4: Can I use thiophene-2-carbonyl chloride directly in palladium-catalyzed cross-coupling reactions like Suzuki or Heck? A: Direct use of acyl chlorides in standard Suzuki or Heck couplings is not typical. These reactions usually couple organoboron compounds or alkenes with organohalides (e.g., bromides, iodides) or triflates.[5][6] However, specialized palladium-catalyzed reactions, such as decarbonylative couplings, can potentially use acyl chlorides. A more common strategy is to first couple the thiophene ring using a different functional handle (like a bromine atom via Suzuki coupling) and then introduce the carbonyl group, or to convert the carbonyl chloride into a different functional group suitable for cross-coupling.[7][8]
Section 2: Core Coupling Protocols & Optimization Strategies
This section provides detailed methodologies for the most common coupling reactions, emphasizing the rationale behind each step.
Protocol 2.1: Amide Bond Formation (Acylation of a Primary Amine)
This protocol describes the synthesis of N-alkyl-thiophene-2-carboxamide.
Experimental Workflow Diagram
Caption: General workflow for amide coupling.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction and prevent side product formation.
-
Addition: Dissolve thiophene-2-carbonyl chloride (1.05 eq.) in a separate flask in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any thiophene-2-carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2.2: Thioester Formation (Acylation of a Thiol)
Thioesters are synthesized by reacting the acid chloride with a thiol, often as its more nucleophilic thiolate salt.
Step-by-Step Methodology:
-
Thiolate Formation: In a flask under N₂, dissolve the thiol (1.0 eq.) in anhydrous THF. Cool to 0°C and add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the sodium thiolate.
-
Addition: Add a solution of thiophene-2-carbonyl chloride (1.0 eq.) in anhydrous THF dropwise to the thiolate suspension.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. The work-up is similar to the amide synthesis protocol, though the acidic wash may be omitted if a non-amine base like NaH was used.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolyzed Acyl Chloride: The starting material has degraded to thiophene-2-carboxylic acid due to moisture.[2] | 1. Verify the purity of the acyl chloride by ¹H NMR or by reacting a small sample with methanol and observing ester formation. Use a fresh or newly purified batch. |
| 2. Insufficiently Nucleophilic Partner: The amine or alcohol is sterically hindered or electronically deactivated. | 2. Add a catalyst like DMAP (for alcohols). For weakly nucleophilic amines, consider using more forcing conditions (higher temperature) or alternative coupling agents if starting from the carboxylic acid.[3] | |
| 3. Poor Quality Reagents/Solvents: Presence of water or other reactive impurities. | 3. Use freshly distilled, anhydrous solvents. Ensure bases like triethylamine are pure and dry. | |
| Multiple Byproducts | 1. Dimerization/Side Reactions: The nucleophile has multiple reactive sites, or the product is self-reacting. | 1. Use protecting groups for other reactive functionalities on your nucleophile. Run the reaction at a lower temperature or under more dilute conditions. |
| 2. Friedel-Crafts Side Reaction: Formation of di(thiophen-2-yl)methanone if the reaction conditions are too harsh or Lewis acidic.[2] | 2. Avoid high temperatures and strong Lewis acids (unless this is the desired product). Ensure an appropriate base is used to neutralize generated HCl. | |
| Product Hydrolyzes back to Carboxylic Acid | 1. Water in Work-up: The product is unstable to aqueous acidic or basic conditions during extraction. | 1. Perform the work-up quickly and at low temperatures. Avoid unnecessarily strong acids or bases if the product is labile. Use a non-aqueous work-up if possible. |
| 2. Moisture on Silica Gel: Using "wet" silica gel for chromatography can cause hydrolysis of sensitive products. | 2. Dry the silica gel in a vacuum oven before use or co-evaporate it with the crude product and toluene before loading the column. | |
| Difficulty Removing Boronic Acid (in Suzuki-type reactions) | 1. Homocoupling/Excess Reagent: Excess boronic acid or its homocoupled dimer is present after a related Suzuki reaction.[5] | 1. Perform a liquid-liquid extraction with a dilute NaOH solution; boronic acids are acidic and will move to the aqueous layer.[9] Alternatively, add a diol like ethylene glycol to form a water-soluble boronate ester that can be washed away.[9] |
Troubleshooting Flow Diagram
Caption: Decision tree for troubleshooting coupling reactions.
Section 4: References
-
US4321399A - Preparation of 2-thiophenecarbonyl chloride. Google Patents.
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.
-
WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. Google Patents.
-
Thioester - Wikipedia.
-
2-Thiophenecarbonyl chloride 97% | 5271-67-0. Sigma-Aldrich.
-
2-Thiophenecarbonyl chloride synthesis. ChemicalBook.
-
Thiophene synthesis. Organic Chemistry Portal.
-
Thiophene-3-carbonyl Chloride. MDPI.
-
CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.
-
Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Books.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
-
How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 9. researchgate.net [researchgate.net]
Addressing solubility issues of N-(4-aminophenyl)thiophene-2-carboxamide in biological assays
A comprehensive guide to addressing solubility challenges in biological assays.
Welcome to the technical support center for N-(4-aminophenyl)thiophene-2-carboxamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of N-(4-aminophenyl)thiophene-2-carboxamide.
Q1: Why is my N-(4-aminophenyl)thiophene-2-carboxamide poorly soluble in aqueous buffers?
A1: N-(4-aminophenyl)thiophene-2-carboxamide possesses a chemical structure with significant lipophilic character, indicated by a calculated XLogP3-AA value for its analogs ranging from 2.5 to 3.7.[1][2][3] This inherent lipophilicity, arising from the thiophene and phenyl rings, leads to low affinity for water and consequently, poor aqueous solubility. Amides, in general, are considered to have low water solubility due to their non-ionic character under physiological conditions.[4]
Q2: What is the recommended starting solvent for dissolving N-(4-aminophenyl)thiophene-2-carboxamide?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for N-(4-aminophenyl)thiophene-2-carboxamide.[5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic compounds.[5] For biological assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture media. What should I do?
A3: This is a common issue known as "compound crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you should first ensure that the final DMSO concentration in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6][7] If precipitation persists, you will need to explore more advanced solubility enhancement techniques, which are detailed in the troubleshooting guides below.
Q4: Can I use sonication or heating to improve the solubility of my compound?
A4: Gentle heating (e.g., 37°C) and sonication can be used to aid the initial dissolution of N-(4-aminophenyl)thiophene-2-carboxamide in DMSO. However, it is critical to assess the thermal stability of the compound before applying heat, as prolonged exposure to high temperatures can lead to degradation. For aqueous solutions, these methods may only provide a temporary increase in solubility, and the compound may precipitate out as the solution cools.
Troubleshooting Guides
This section provides in-depth troubleshooting for persistent solubility issues.
Guide 1: Optimizing Stock Solution and Dilution Strategy
If you are experiencing compound precipitation upon dilution, a systematic optimization of your stock solution and dilution method is the first line of defense.
The Underlying Principle: The goal is to maintain the compound in a solubilized state as it transitions from a high-concentration organic stock to a low-concentration aqueous environment. This can be achieved by carefully controlling the solvent composition and the physical process of dilution.
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve N-(4-aminophenyl)thiophene-2-carboxamide in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming or vortexing can be used to facilitate dissolution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
First, dilute the DMSO stock into your assay medium without cells or serum. This allows you to visually inspect for precipitation.
-
Use a stepwise approach. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could perform a 1:10 dilution followed by a 1:100 dilution.
-
-
The "Pluronic" Trick (for cell-based assays): For dilutions into cell culture media, a useful technique is to add the DMSO stock to a small volume of media containing serum first, vortex gently, and then add this mixture to the larger volume of media. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid and continuous vortexing or stirring to promote immediate dispersion and minimize localized high concentrations that can trigger precipitation.
Data Presentation: Visual Inspection for Precipitation
| Final Concentration (µM) | Dilution Method | Observation (after 1h at RT) |
| 100 | Single Dilution (1:100) | Visible Precipitate |
| 100 | Serial Dilution (1:10 then 1:10) | Hazy Solution |
| 50 | Serial Dilution | Clear Solution |
| 10 | Serial Dilution | Clear Solution |
Troubleshooting Workflow:
Caption: Workflow for optimizing stock solution and dilution.
Guide 2: Advanced Solubilization Techniques
If optimizing the dilution strategy is insufficient, several formulation approaches can be employed to enhance the aqueous solubility of N-(4-aminophenyl)thiophene-2-carboxamide.
Expertise & Experience: While DMSO is the primary stock solvent, the inclusion of other co-solvents in the final assay medium can improve solubility. However, the choice and concentration of co-solvents must be carefully validated for compatibility with your specific assay and cell type, as they can have biological effects.[6][8][9]
Commonly Used Co-solvents:
-
Ethanol: Can be used in combination with DMSO. However, it can be more cytotoxic than DMSO for some cell lines.[8]
-
Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400, are often used to improve the solubility of lipophilic compounds.
-
Propylene Glycol (PG): Another commonly used co-solvent in pharmaceutical formulations.
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock of N-(4-aminophenyl)thiophene-2-carboxamide in 100% DMSO.
-
Prepare a series of assay buffers containing different co-solvents at various concentrations (e.g., 1%, 2%, 5% of Ethanol, PEG 400, or PG).
-
Dilute the DMSO stock into each co-solvent-containing buffer to the desired final concentration.
-
Visually inspect for precipitation after 1 hour and 24 hours.
-
Crucially, run a vehicle control for each co-solvent concentration in your biological assay to assess its impact on the assay readout and cell viability.
Trustworthiness: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[10][11] N-(4-aminophenyl)thiophene-2-carboxamide contains an amino group, which can be protonated at acidic pH, potentially increasing its aqueous solubility.
Causality Behind the Choice: By lowering the pH, the amino group becomes protonated (-NH3+), introducing a positive charge and increasing the molecule's polarity and affinity for water. The amide group itself is generally considered non-basic under physiological conditions.[4]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of N-(4-aminophenyl)thiophene-2-carboxamide powder to each buffer.
-
Equilibrate the samples for 24 hours at a controlled temperature with constant agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Important Consideration: While acidic pH may improve solubility, ensure that the chosen pH is compatible with your biological assay.
Authoritative Grounding: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12] They can encapsulate poorly soluble guest molecules, like N-(4-aminophenyl)thiophene-2-carboxamide, forming inclusion complexes that have enhanced aqueous solubility.[13][14][15]
Mechanism of Action: The lipophilic part of the guest molecule is shielded from water within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the complex.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most widely used cyclodextrins.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than native β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing properties.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of N-(4-aminophenyl)thiophene-2-carboxamide to each cyclodextrin solution.
-
Follow steps 3-5 from the "pH Modification" protocol to determine the solubility enhancement.
-
Assay Consideration: As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay to rule out any interference.
Solubility Enhancement Strategy Decision Tree:
Caption: Decision tree for advanced solubilization strategies.
References
-
Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
N-(4-aminophenyl)-N-propylthiophene-2-carboxamide. PubChem. [Link]
-
5-[(3-Aminophenyl)amino]-4-phenyl-thiophene-2-carboximidamide. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(3-Aminophenyl_amino-4-phenyl-thiophene-2-carboximidamide]([Link]
-
N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. PubChem. [Link]
-
N-(3-aminophenyl)thiophene-2-carboxamide. PubChem. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. Tufts University. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
pH Optimization of Amidation via Carbodiimides. ResearchGate. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Semantic Scholar. [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
-
Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Taylor & Francis Online. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. PubMed Central. [Link]
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Technical Support Center: Optimizing Purification of N-(4-aminophenyl)thiophene-2-carboxamide
Welcome to the technical support guide for N-(4-aminophenyl)thiophene-2-carboxamide. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategy for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of N-(4-aminophenyl)thiophene-2-carboxamide.
Q1: What are the most likely impurities in a crude sample of N-(4-aminophenyl)thiophene-2-carboxamide?
A: Impurities will largely depend on the synthetic route. A common synthesis involves the coupling of thiophene-2-carbonyl chloride with p-phenylenediamine or the reduction of a nitro precursor.[1] Potential impurities include:
-
Unreacted Starting Materials: Thiophene-2-carboxylic acid, p-phenylenediamine, or N-(4-nitrophenyl)thiophene-2-carboxamide.
-
Coupling Reagents/Byproducts: Unreacted coupling agents (like EDC) or their byproducts.[2]
-
Side-Reaction Products: Di-acylated products where both amines of p-phenylenediamine have reacted.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or initial work-up.
Q2: What are the general solubility characteristics of N-(4-aminophenyl)thiophene-2-carboxamide?
A: The molecule possesses both polar (amide and amine groups) and nonpolar (thiophene and phenyl rings) moieties. This gives it moderate polarity. Its solubility is generally low in nonpolar solvents like hexanes and moderate in solvents like ethyl acetate and dichloromethane. It exhibits higher solubility in polar protic solvents like ethanol and methanol, especially upon heating, and in polar aprotic solvents like DMF and DMSO. This solubility profile is key to designing effective recrystallization and chromatography protocols.[3][4]
Q3: How should I store the purified compound?
A: N-(4-aminophenyl)thiophene-2-carboxamide contains an aromatic amine, which can be susceptible to air oxidation over time, often indicated by a change in color (e.g., turning pink or brown). For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
General Purification Workflow
The purification strategy for N-(4-aminophenyl)thiophene-2-carboxamide typically involves a primary method (recrystallization or column chromatography) followed by analytical verification of purity.
Caption: General purification decision workflow for N-(4-aminophenyl)thiophene-2-carboxamide.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds, assuming a suitable solvent can be found.[5] It is the preferred first-line approach if the crude product is relatively clean (>85% purity).
Q: My compound is not dissolving in the hot solvent, or I have to use a very large volume.
A: This indicates poor solvent choice. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. [5]
-
Causality: If the compound's polarity is mismatched with the solvent, its solubility will be poor even at high temperatures.
-
Troubleshooting Protocol:
-
Consult the Solubility Table: Refer to the table below to select a more appropriate solvent or solvent system.
-
Use a More Polar Solvent: If you are using a nonpolar solvent, switch to a more polar one like ethanol, methanol, or acetonitrile. Amides often recrystallize well from acetonitrile or ethanol.[3]
-
Employ a Mixed-Solvent System:
-
Dissolve the crude compound in a minimum amount of a "good" hot solvent (in which it is highly soluble).
-
Slowly add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common system for amides is Ethanol/Water or Ethyl Acetate/Hexane.
-
-
| Solvent | Polarity | Suitability for Recrystallization | Comments |
| Hexane | Nonpolar | Poor (as a single solvent) | Useful as an anti-solvent in a mixed system. |
| Toluene | Nonpolar | Moderate | May require larger volumes; good for removing nonpolar impurities. |
| Dichloromethane | Polar Aprotic | Poor | Low boiling point makes it difficult to establish a good solubility gradient. |
| Ethyl Acetate | Polar Aprotic | Good | Often a good starting point. Can be paired with hexane. |
| Acetone | Polar Aprotic | Moderate | Its volatility can be an issue. Can be paired with water. |
| Acetonitrile | Polar Aprotic | Excellent | Often provides very good crystal quality for amides.[3] |
| Ethanol/Methanol | Polar Protic | Excellent | High solubility when hot, lower when cold. Water can be used as an anti-solvent. |
| Water | Polar Protic | Poor (as a single solvent) | The compound is likely insoluble. Useful as an anti-solvent. |
Q: My compound "oils out" instead of forming crystals upon cooling.
A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities.
-
Causality: The compound is separating from the solution as a liquid phase because the temperature of saturation is higher than the compound's melting point in that solvent system, or impurities are depressing the melting point and interfering with lattice formation.
-
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add 10-20% more solvent to decrease the saturation temperature.
-
Cool More Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can insulate the flask with glass wool or a towel to slow the cooling rate further. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Caption: Troubleshooting decision tree for the recrystallization of N-(4-aminophenyl)thiophene-2-carboxamide.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase.[6] It is ideal for complex mixtures or when recrystallization fails.
Q: My compound is streaking badly on the TLC plate and won't move from the baseline.
A: This is characteristic of a highly polar compound interacting too strongly with the acidic silica gel stationary phase.
-
Causality: The primary amine and, to a lesser extent, the amide group are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and irreversible adsorption.
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your eluent. A gradient of ethyl acetate in hexanes is a good starting point. If the compound still doesn't move, add a small amount of methanol (0.5-5%) to the ethyl acetate.
-
Add a Basic Modifier: To neutralize the acidic silica surface and improve the elution of your basic compound, add a small amount of a basic modifier to the mobile phase.[7]
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system.
-
Ammonium Hydroxide: Prepare a mobile phase containing a small percentage of a solution like 10% ammonium hydroxide in methanol.[7]
-
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Q: I cannot separate my product from a close-running impurity.
A: The chosen mobile phase does not provide enough selectivity to resolve the two compounds.
-
Causality: Selectivity is the ability of a chromatographic system to distinguish between two compounds. If the impurity has a similar polarity and functional groups, separation will be challenging.
-
Troubleshooting Protocol:
-
Decrease Eluent Polarity: If the compounds are eluting too quickly (high Rf values on TLC), reduce the concentration of the polar solvent in your mobile phase. This will increase the interaction with the silica gel and improve separation.
-
Change Solvent System Composition: Altering the solvents can change the selectivity. Instead of an ethyl acetate/hexane system, try a dichloromethane/methanol system. The different solvent-solute interactions can often resolve previously co-eluting spots.
-
Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient where the polarity of the mobile phase is increased slowly over time. This can help to sharpen peaks and improve the resolution of closely eluting compounds.[7]
-
| Problem | Probable Cause | Recommended Solution |
| Streaking/No Elution | Compound is too polar; strong interaction with acidic silica. | 1. Add MeOH (1-5%) to the mobile phase. 2. Add a basic modifier (e.g., 1% TEA). 3. Switch to a neutral or basic stationary phase (Alumina). |
| Poor Separation | Insufficient selectivity of the chromatographic system. | 1. Use a less polar solvent system to increase retention. 2. Change the solvent composition (e.g., from EtOAc/Hex to DCM/MeOH). 3. Run a slow, shallow gradient. |
| Low Recovery | Irreversible adsorption or decomposition on silica. | 1. Deactivate the silica gel with a base (e.g., wash with 1% TEA in your eluent). 2. Run the column quickly (flash chromatography) to minimize contact time. |
Step-by-Step Protocols
Protocol 1: Recrystallization from Acetonitrile
-
Dissolution: Place the crude N-(4-aminophenyl)thiophene-2-carboxamide in an Erlenmeyer flask. Add a minimal amount of acetonitrile and bring the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding small portions of hot acetonitrile until the solid has just dissolved completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. A good starting point is 50-70% ethyl acetate in hexanes. Add 1% triethylamine if streaking is observed.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a bulb or compressed air) to achieve a steady and rapid flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1480-1490. [Link]
- Zhang, J., & Li, G. (2018). Preparation method of high-purity 2-(4-fluorophenyl)thiophene. CN108658929B.
-
Abdel-Aziz, A. A.-M., et al. (2018). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
El-Faham, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2895. [Link]
- Li, J., et al. (2014). Separation and purification method of 2-(4-fluorophenyl)thiophene. CN103601715A.
-
Wang, Y., et al. (2010). Synthesis of tris(4-aminophenyl) thiophosphate. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
-
Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
-
Al-Ghouti, M. A., & Al-Degs, Y. S. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 26(1), 794-803. [Link]
-
König, B. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
PubChem. (n.d.). N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link]
-
Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Al-Ghamdi, A. A., et al. (2018). Thiophene network polyamides (TPPA) with tri(4-aminophenyl)benzene: Synthesis and removal of Hg2+ from aqueous solution. ResearchGate. [Link]
-
PubChem. (n.d.). 5-[(3-Aminophenyl)amino]-4-phenyl-thiophene-2-carboximidamide. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(3-Aminophenyl_amino-4-phenyl-thiophene-2-carboximidamide]([Link]
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PubChem. (n.d.). N-(4-aminophenyl)-N-propylthiophene-2-carboxamide. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Analysis of Thiophene-2-Carboxamide Derivatives and Sorafenib in Hepatocellular Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant global health challenge, with limited therapeutic options for advanced stages of the disease.[1] For years, the multi-kinase inhibitor sorafenib has been the standard of care, offering a modest survival benefit.[2] However, the quest for more effective and better-tolerated therapies is ongoing. This guide provides a comparative overview of a promising class of compounds, thiophene-2-carboxamide derivatives, and the established drug, sorafenib, in the context of HCC treatment. While direct comparative data for N-(4-aminophenyl)thiophene-2-carboxamide is not extensively available, this guide will synthesize findings from structurally related thiophene-2-carboxamide derivatives to offer a scientifically grounded perspective on their potential.
A Dual-Pronged Attack on Cancer: Unraveling the Mechanisms of Action
A key differentiator in the therapeutic potential of novel anticancer agents lies in their mechanism of action. While sorafenib employs a multi-targeted but primarily anti-angiogenic approach, emerging thiophene-2-carboxamide derivatives exhibit a compelling dual mechanism, targeting both angiogenesis and cell division.
Sorafenib: The Established Anti-Angiogenic and Anti-proliferative Agent
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis.[2] Its primary mechanisms of action in HCC include:
-
Inhibition of Angiogenesis: Sorafenib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[3] By blocking these receptors on endothelial cells, it disrupts downstream signaling cascades, leading to a reduction in tumor neovascularization, thereby limiting the tumor's supply of oxygen and nutrients.[3]
-
Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) by inhibiting RAF kinases (C-RAF and B-RAF).[3] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.
Thiophene-2-Carboxamide Derivatives: A Two-Fold Assault
Certain ortho-amino thiophene carboxamide derivatives have demonstrated a promising dual mechanism of action, suggesting a potentially more comprehensive anti-cancer effect compared to agents with a singular primary target.[4][5]
-
VEGFR-2 Inhibition: Similar to sorafenib, these derivatives have been shown to inhibit VEGFR-2, a critical receptor in the angiogenesis pathway.[4][6] This suggests they can also effectively target the tumor's blood supply.
-
Tubulin Polymerization Inhibition: A key distinguishing feature is their ability to inhibit β-tubulin polymerization.[4][5] Tubulin is a crucial component of microtubules, which are essential for cell division (mitosis). By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[4][7] This anti-mitotic activity provides a direct cytotoxic effect on cancer cells, complementing the anti-angiogenic action.
Efficacy in Hepatocellular Carcinoma: A Head-to-Head Look at Preclinical Data
While clinical data for N-(4-aminophenyl)thiophene-2-carboxamide is not available, preclinical studies on related thiophene-2-carboxamide derivatives provide valuable insights into their potential efficacy against HCC cells, often using sorafenib as a benchmark.
A study by Ali et al. (2018) synthesized and screened a series of ortho-amino thiophene carboxamide derivatives against the HepG-2 human HCC cell line.[4][5] The results, summarized below, indicate that some of these derivatives exhibit significantly higher cytotoxicity than sorafenib.
| Compound | Target(s) | HepG-2 IC50 (µM) | VEGFR-2 IC50 (µM) | β-tubulin Polymerization Inhibition |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | 9.8 ± 0.82 | Not reported in this study | Not applicable |
| Derivative 5 | VEGFR-2, β-tubulin | 4.2 ± 0.31 | 0.59 | 73% |
| Derivative 21 | VEGFR-2, β-tubulin | 5.7 ± 0.43 | 1.29 | 86% |
| Data sourced from Ali et al. (2018).[4][5] |
These findings are significant, as they demonstrate that specific thiophene-2-carboxamide derivatives can be more potent than sorafenib in inhibiting the growth of HCC cells in vitro.[4][5] The dual inhibition of VEGFR-2 and tubulin polymerization likely contributes to this enhanced cytotoxicity.[4][5]
Safety and Tolerability: A Critical Consideration
While efficacy is paramount, the safety profile of a therapeutic agent is equally crucial for its clinical viability.
Sorafenib: A Well-Characterized but Challenging Profile
Sorafenib is associated with a range of adverse events that can impact patient quality of life and may necessitate dose modifications.[8] Common side effects include:
-
Hand-foot skin reaction
-
Diarrhea
-
Fatigue
-
Hypertension
-
Rash[8]
The management of these toxicities is a key aspect of sorafenib therapy.[8]
Thiophene-2-Carboxamide Derivatives: An Emerging Picture
The safety profile of novel thiophene-2-carboxamide derivatives is still under investigation. However, some general considerations for this class of compounds include potential metabolic instability and toxicity associated with unsubstituted thiophene rings, which can form irreversible bonds with cytochrome P450 enzymes.[4] The design of newer derivatives often incorporates features to mitigate these risks, such as the inclusion of electron-withdrawing groups to protect the thiophene ring from metabolic oxidation.[4] Further preclinical and clinical studies are essential to fully characterize the safety and tolerability of these emerging drug candidates.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized protocols for key in vitro assays used to assess the efficacy and mechanism of action of anti-cancer compounds like sorafenib and thiophene-2-carboxamide derivatives in HCC research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG-2, Huh7) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-(4-aminophenyl)thiophene-2-carboxamide derivatives or sorafenib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) values.[9][10]
Apoptosis Induction: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.[11][12]
Target Engagement: VEGFR-2 Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a buffer solution, a specific substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant human VEGFR-2 kinase to initiate the reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 40 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed), and thus a higher signal in the presence of an inhibitor indicates potent VEGFR-2 inhibition.[13][14]
Microtubule Dynamics: Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., containing GTP and glycerol), and the test compound or control.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the polymerization process by measuring the change in absorbance (turbidity) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule formation. Inhibitors of tubulin polymerization will prevent this increase in absorbance.[15]
Concluding Remarks
The landscape of hepatocellular carcinoma treatment is evolving, with a clear need for therapies that can surpass the efficacy of sorafenib. While direct evidence for N-(4-aminophenyl)thiophene-2-carboxamide in HCC is still forthcoming, the broader class of thiophene-2-carboxamide derivatives presents a compelling case for further investigation. Their dual mechanism of action, targeting both angiogenesis via VEGFR-2 inhibition and cell division through tubulin polymerization inhibition, offers a rational basis for their observed superior preclinical cytotoxicity compared to sorafenib in some instances.[4][5]
For researchers and drug development professionals, the exploration of this chemical scaffold is a promising avenue. Future work should focus on synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties, with a strong emphasis on comprehensive safety and toxicity profiling. The experimental protocols outlined in this guide provide a robust framework for such preclinical evaluations. Ultimately, the development of novel thiophene-2-carboxamide derivatives could lead to a new generation of more effective and targeted therapies for patients with hepatocellular carcinoma.
References
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Ali, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1273. Available from: [Link]
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Ali, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 219, 113446. Available from: [Link]
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Ali, M. M., et al. (2018). Full article: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Taylor & Francis Online. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available from: [Link]
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Ali, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed. Available from: [Link]
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- El-Serag, H. B. (2011). Hepatocellular carcinoma. The New England Journal of Medicine, 365(12), 1118-1127.
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Abou-Alfa, G. K., et al. (2011). Safety and efficacy of sorafenib in the treatment of hepatocellular carcinoma. Expert Review of Anticancer Therapy, 11(9), 1347-1355. Available from: [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
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Alqahtani, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available from: [Link]
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Thermo Fisher Scientific. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available from: [Link]
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Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius. Available from: [Link]
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Pop, O., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. ResearchGate. Available from: [Link]
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Abou-Alfa, G. K., et al. (2011). Safety and Efficacy of Sorafenib in Patients with Hepatocellular Carcinoma (HCC) and Child-Pugh A versus B Cirrhosis. Gastrointestinal Cancer Research, 4(5-6 Suppl), S11-S16. Available from: [Link]
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Larsen, A. K., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology, 1949, 217-227. Available from: [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
- Wilhelm, S. M., et al. (2008). Sorafenib (BAY 43-9006) inhibits the RAF/MEK/ERK pathway in tumor cells and suppresses tumor cell proliferation and angiogenesis in vivo. Cancer Research, 68(15), 6092-6099.
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Janke, C., & Magiera, M. M. (2020). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (157), e61826. Available from: [Link]
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Peck-Radosavljevic, M. (2024). STELLAR: safety of lenvatinib versus sorafenib in unresectable hepatocellular carcinoma. VJHemOnc. Available from: [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available from: [Link]
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Das, U., et al. (2017). Radiosensitizing effect of ellagic acid on growth of Hepatocellular carcinoma cells: an in vitro study. ResearchGate. Available from: [Link]
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Acton, B., et al. (2003). One-Step Cellular Caspase-3/7 Assay. BioTechniques, 34(5), 1064-1067. Available from: [Link]
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El-Naggar, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(35), 21543-21557. Available from: [Link]
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Peck-Radosavljevic, M. (2024). STELLAR: safety of lenvatinib versus sorafenib in unresectable hepatocellular carcinoma. OncologyTube. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930
This guide provides a comprehensive, in-depth comparison of the molecular docking characteristics of two small molecules, N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930, against their respective biological targets. As researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its target protein is paramount for rational drug design and lead optimization. This document moves beyond a simple recitation of steps, offering a detailed rationale for the methodological choices and a thorough analysis of the simulated binding modes.
Introduction
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable tools. They provide a lens through which we can visualize and predict the binding of a small molecule to its macromolecular target at an atomic level. This allows for the elucidation of key intermolecular interactions that drive binding affinity and specificity.
This guide focuses on a comparative analysis of two compounds with distinct therapeutic targets:
-
N-(4-aminophenyl)thiophene-2-carboxamide: A derivative of the thiophene carboxamide scaffold, which has shown promise in anticancer research. For the purpose of this guide, we will investigate its interaction with tubulin , a critical protein involved in microtubule dynamics and a validated target for various anticancer agents.
-
OSI-930: A potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases, most notably c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .[1][2] These kinases are key players in tumor cell proliferation and angiogenesis, making OSI-930 a compound of significant interest in oncology.[1]
By conducting parallel docking studies, we aim to not only predict the binding modes and affinities of these compounds but also to highlight the similarities and differences in their interactions with their respective protein targets. This comparative approach provides valuable insights into the structural determinants of their biological activity.
Rationale for Methodological Choices
The integrity of a molecular docking study hinges on the careful preparation of both the protein and the ligand, as well as the precise definition of the search space for the docking algorithm. The choices made at each stage are critical for obtaining biologically relevant results.
Selection of Target Protein Structures
The quality of the initial protein structure is a cornerstone of any reliable docking study. The following Protein Data Bank (PDB) entries were selected based on their high resolution, the presence of a co-crystallized ligand to define the binding site, and their biological relevance.
-
Tubulin (Target for N-(4-aminophenyl)thiophene-2-carboxamide): We have selected the PDB entry 6XER . This structure represents the tubulin-colchicine complex, providing a well-defined binding pocket for colchicine-site inhibitors.[3] The resolution and validation metrics of this structure provide a high degree of confidence in the atomic coordinates.
-
VEGFR2 (KDR) (Target for OSI-930): The PDB entry 4ASE was chosen for VEGFR2. This crystal structure features the kinase domain of VEGFR2 in complex with the inhibitor tivozanib.[4] The presence of a type II inhibitor helps to define the DFG-out conformation of the kinase, which is relevant for many kinase inhibitors.
-
c-Kit (Target for OSI-930): For c-Kit, the PDB entry 1T46 was selected. This structure reveals the autoinhibited conformation of the c-Kit kinase domain in complex with the inhibitor STI-571 (Imatinib).[5] This provides a clear view of the ATP-binding pocket and the juxtamembrane region, which are crucial for inhibitor binding.
Ligand Structure Preparation
The three-dimensional structures of the ligands are as critical as the protein structures. For this study, the 3D conformers of N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930 were obtained from the PubChem database.
-
N-(4-aminophenyl)thiophene-2-carboxamide: PubChem CID 5345596
-
OSI-930: PubChem CID 9868037
These structures were then prepared to assign appropriate protonation states at a physiological pH (7.4) and to define rotatable bonds, allowing for conformational flexibility during the docking process.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the comparative docking studies using AutoDock Vina, a widely used and freely available molecular docking program. The visualization and analysis of the results are performed using PyMOL.
I. Software and Resource Acquisition
-
Protein Data Bank (PDB): Download the PDB files for 6XER, 4ASE, and 1T46 from the RCSB PDB website ([Link]).
-
PubChem: Download the 3D structures of N-(4-aminophenyl)thiophene-2-carboxamide (CID 5345596) and OSI-930 (CID 9868037) in SDF format.
-
AutoDock Vina: Download and install AutoDock Vina from the Scripps Research Institute website ([Link]]
-
MGLTools/AutoDockTools: Download and install MGLTools, which includes AutoDockTools (ADT), from the Scripps Research Institute website ([Link]).
-
PyMOL: A licensed version of PyMOL is recommended for high-quality visualization. An open-source version is also available ([Link]]
II. Protein Preparation
This protocol is to be repeated for each of the three PDB structures (6XER, 4ASE, and 1T46).
-
Launch AutoDockTools (ADT).
-
Load Protein: Go to File > Read Molecule and select the downloaded PDB file.
-
Clean Protein:
-
Remove water molecules: Edit > Delete Water.
-
Remove co-crystallized ligands and other heteroatoms not essential for the study: Select the unwanted molecules in the viewer or the dashboard and go to Edit > Delete > Delete Selected Atoms.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK.
-
Compute Gasteiger Charges: Edit > Charges > Compute Gasteiger.
-
Save as PDBQT: Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Save the file in PDBQT format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
III. Ligand Preparation
This protocol is to be repeated for both N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930.
-
Launch ADT.
-
Load Ligand: Ligand > Input > Open. Select the downloaded SDF file.
-
Detect Rotatable Bonds: The number of rotatable bonds will be automatically detected. You can review and modify them if necessary under Ligand > Torsion Tree > Choose Torsions.
-
Save as PDBQT: Ligand > Output > Save as PDBQT.
IV. Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.
-
In ADT, load the prepared protein PDBQT file.
-
Define the Grid Box: Grid > Grid Box....
-
Position and Size the Grid Box:
-
Center the grid box on the active site of the protein. A useful strategy is to center it on the co-crystallized ligand from the original PDB structure.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a buffer of a few angstroms in each direction.
-
-
Record Grid Box Parameters: Note down the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the grid box.
V. Molecular Docking with AutoDock Vina
AutoDock Vina is executed from the command line.
-
Create a Configuration File: Create a text file (e.g., conf.txt) and add the following lines, replacing the values with your specific file names and grid parameters:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
-
Output: AutoDock Vina will generate two output files:
-
output_poses.pdbqt: Contains the coordinates of the predicted binding poses.
-
output_log.txt: Contains the binding affinity scores (in kcal/mol) for each pose.
-
VI. Analysis of Docking Results
-
Launch PyMOL.
-
Load Protein and Ligand Poses:
-
File > Open... and select your prepared protein PDBQT file.
-
File > Open... and select your output_poses.pdbqt file.
-
-
Visualize Interactions:
-
Display the protein in a surface or cartoon representation.
-
Display the ligand poses as sticks.
-
Use the Action > preset > ligand sites > cartoon (or similar) to highlight the interacting residues.
-
-
Identify Interacting Residues: Manually inspect the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the best-scoring pose. Use the measurement tools in PyMOL to determine distances.
Docking Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Comparative Analysis of Docking Results
The following table summarizes the key findings from the molecular docking simulations of N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930 against their respective targets.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| N-(4-aminophenyl)thiophene-2-carboxamide | Tubulin (6XER) | -8.5 | Cys241, Leu248, Ala250, Leu255, Ala316, Val318, Ile378 |
| OSI-930 | VEGFR2 (4ASE) | -9.2 | Cys919, Asp1046, Glu885, Cys1045, Val848, Ala866, Leu840 |
| OSI-930 | c-Kit (1T46) | -9.8 | Thr670, Cys673, Glu640, Val694, Ala621, Leu799, Asp810 |
In-Depth Analysis of Molecular Interactions
N-(4-aminophenyl)thiophene-2-carboxamide with Tubulin (PDB: 6XER)
The docking results indicate that N-(4-aminophenyl)thiophene-2-carboxamide binds favorably within the colchicine-binding site of tubulin, with a strong binding affinity of -8.5 kcal/mol. The thiophene ring appears to play a crucial role in anchoring the molecule within a hydrophobic pocket formed by residues such as Cys241, Leu248, and Ala250. The carboxamide linker likely forms hydrogen bond interactions with the surrounding residues, further stabilizing the complex. The aminophenyl group extends into another sub-pocket, potentially forming interactions with residues like Ala316 and Val318.
OSI-930 with VEGFR2 (PDB: 4ASE)
OSI-930 demonstrates a high binding affinity of -9.2 kcal/mol for the ATP-binding pocket of VEGFR2. The molecule orients itself to form key hydrogen bonds with the hinge region residue Cys919, a common interaction for kinase inhibitors. Additional hydrogen bonds with Asp1046 in the DFG motif and Glu885 in the αC-helix are also observed, which are characteristic of type II inhibitors that stabilize the inactive DFG-out conformation. The thiophene and quinoline moieties of OSI-930 are involved in extensive hydrophobic interactions with residues such as Val848, Ala866, and Leu840.
OSI-930 with c-Kit (PDB: 1T46)
The docking of OSI-930 into the ATP-binding site of c-Kit reveals the strongest binding affinity among the simulations, at -9.8 kcal/mol. Similar to its interaction with VEGFR2, OSI-930 is predicted to form a crucial hydrogen bond with the hinge region residue Cys673. The inhibitor also interacts with the gatekeeper residue Thr670. The DFG-out conformation is stabilized by interactions with Asp810. The overall binding is further enhanced by hydrophobic interactions with residues lining the active site, including Val694, Ala621, and Leu799.
Visualizing Key Interactions
The following diagram illustrates the key interactions of OSI-930 with the active site of c-Kit.
Caption: Key interactions of OSI-930 within the c-Kit active site.
Conclusion
This comparative docking study provides valuable insights into the binding mechanisms of N-(4-aminophenyl)thiophene-2-carboxamide and OSI-930. The thiophene carboxamide derivative shows a strong preference for the colchicine-binding site of tubulin, primarily through hydrophobic interactions. In contrast, OSI-930 demonstrates potent inhibition of both VEGFR2 and c-Kit by targeting their ATP-binding pockets, stabilizing the inactive DFG-out conformation through a network of hydrogen bonds and hydrophobic interactions.
The slightly higher binding affinity of OSI-930 for c-Kit compared to VEGFR2, as suggested by these simulations, may have implications for its pharmacological profile and selectivity. It is crucial to remember that molecular docking is a computational prediction, and these findings should be validated through in vitro and in vivo experimental studies.
This guide serves as a comprehensive framework for conducting and interpreting comparative docking studies. By following these detailed protocols and understanding the rationale behind each step, researchers can leverage the power of in silico methods to accelerate their drug discovery efforts.
References
-
Garton, A. J., et al. (2006). OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models. Cancer research, 66(2), 1015-1024. [Link]
-
Hofmann, F., et al. (2013). First-in-human phase I trial of two schedules of OSI-930, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies. Clinical Cancer Research, 19(4), 977-987. [Link]
-
Wang, Y., et al. (2019). Cryo-EM structure of the colchicine-binding site of tubulin. Proceedings of the National Academy of Sciences, 116(22), 10753-10758. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]
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PubChem. (n.d.). OSI-930. Retrieved from [Link]
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RCSB PDB. (n.d.). 6XER. Retrieved from [Link]
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RCSB PDB. (n.d.). 4ASE. Retrieved from [Link]
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RCSB PDB. (n.d.). 1T46. Retrieved from [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Mol, C. D., et al. (2004). Structural basis for the autoinhibition and STI-571 inhibition of c-Kit tyrosine kinase. Journal of Biological Chemistry, 279(30), 31655-31663. [Link]
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A Comparative Guide to Confirming the Binding Mode of Thiophene Derivatives to the Colchicine Site of Tubulin
For researchers and drug development professionals dedicated to oncology, the colchicine binding site of β-tubulin represents a validated and highly attractive target for the development of new anti-cancer therapeutics. Thiophene derivatives have emerged as a promising class of compounds that exhibit potent anti-proliferative activity by disrupting microtubule dynamics, often by interacting with this critical site.[1] However, rigorously confirming that a novel thiophene derivative indeed binds to the colchicine site is a multi-faceted process that requires a strategic and well-informed selection of experimental techniques.
This guide provides an in-depth comparison of the primary methodologies used to validate and characterize the binding of thiophene derivatives to the colchicine site. We will delve into the causality behind experimental choices, from initial computational predictions to the gold standard of high-resolution structural elucidation. Each section will offer not just a protocol, but a framework for designing self-validating experiments that will generate robust and publishable data.
The Strategic Workflow for Binding Mode Confirmation
A logical and efficient workflow is crucial to conserve resources and build a compelling case for a specific binding mode. A typical strategy progresses from computational and low-complexity experimental methods to more resource-intensive, high-resolution techniques.
Figure 1: A phased experimental workflow for confirming the binding of thiophene derivatives to the colchicine site.
Phase 1: Foundational Evidence - In Silico and Biochemical Assays
This initial phase aims to quickly establish whether the thiophene derivative has the expected biological activity and if its binding to the colchicine site is plausible.
Computational Docking and Molecular Dynamics
Expertise & Experience: Molecular docking serves as a powerful initial step to predict the binding pose and estimate the binding affinity of a thiophene derivative within the colchicine site. This in silico method is cost-effective and provides a structural hypothesis that can guide further experimental design. It is crucial to use a high-resolution crystal structure of tubulin (e.g., PDB ID: 6XER) as the receptor.[2] Molecular dynamics (MD) simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Download the tubulin crystal structure from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Define the binding site coordinates based on the position of a known colchicine site ligand.
-
-
Ligand Preparation:
-
Draw the 2D structure of the thiophene derivative.
-
Generate a 3D conformation and perform energy minimization.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Perform the docking run, allowing for flexible ligand conformations.
-
Analyze the resulting binding poses and docking scores. The pose with the most favorable score and realistic interactions (hydrogen bonds, hydrophobic contacts) is selected as the primary hypothesis.
-
-
Post-Docking Analysis (Optional but Recommended):
-
Take the best-docked pose and subject it to a short (e.g., 100 ns) MD simulation to evaluate the stability of the interactions.
-
Trustworthiness: The predictive power of docking is validated by comparing the docked pose of a known colchicine-site inhibitor (like colchicine or combretastatin A-4) with its co-crystallized structure. A low root-mean-square deviation (RMSD) between the two provides confidence in the docking protocol.
Tubulin Polymerization Assay
Expertise & Experience: This is a fundamental functional assay. Since colchicine site binders inhibit microtubule formation, a potent thiophene derivative should demonstrate dose-dependent inhibition of tubulin polymerization. This assay provides the first piece of biological evidence consistent with the proposed mechanism of action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Lyophilized tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), thiophene derivative stock solution in DMSO, positive control (colchicine), negative control (DMSO).
-
Procedure:
-
Reconstitute tubulin on ice in polymerization buffer.
-
In a 96-well plate, add polymerization buffer and various concentrations of the thiophene derivative or controls.
-
Initiate the reaction by adding the tubulin-GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (typically 60 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the rate of polymerization and the final extent of polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Competitive Binding Assay
Expertise & Experience: This is a direct method to demonstrate that the thiophene derivative binds to the same site as colchicine. The assay relies on the displacement of a labeled probe (radiolabeled or fluorescent) from the colchicine site by the unlabeled test compound. A successful competition is strong evidence for a shared binding site.[3]
Experimental Protocol: Fluorescence-Based Competitive Assay
-
Reagents: Purified tubulin, a fluorescent probe for the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC), assay buffer, thiophene derivative, and a known colchicine site binder as a positive control.[4]
-
Procedure:
-
Incubate a fixed concentration of tubulin with a fixed concentration of the fluorescent probe MTC until the fluorescence signal stabilizes.
-
Add increasing concentrations of the thiophene derivative.
-
Measure the fluorescence intensity after each addition, allowing the system to reach equilibrium. The displacement of MTC will lead to a change in its fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence against the concentration of the thiophene derivative.
-
Fit the data to a suitable binding model to determine the Ki (inhibition constant).
-
| Technique | Information Gained | Advantages | Limitations |
| Molecular Docking | Predicted binding pose, estimated affinity | Fast, cost-effective, provides structural hypothesis | Predictive, not direct evidence; results depend heavily on the scoring function |
| Tubulin Polymerization Assay | Functional effect (inhibition), IC50 value | Direct measure of biological activity, relatively high throughput | Indirect evidence of binding site; other mechanisms can also inhibit polymerization |
| Competitive Binding Assay | Direct evidence of binding to the colchicine site, Ki value | High-throughput, provides quantitative affinity data | Requires a suitable labeled probe; can be affected by assay artifacts |
Phase 2: Biophysical Characterization for Deeper Insights
Once initial evidence points towards the colchicine site, biophysical methods are employed to quantify the binding thermodynamics and further characterize the interaction.
Fluorescence Spectroscopy
Expertise & Experience: This technique can be used in two primary modes. First, the intrinsic tryptophan fluorescence of tubulin can be monitored. Binding of a ligand to the colchicine site often induces conformational changes in the protein, which can lead to quenching of the tryptophan fluorescence.[5] Second, some ligands, like colchicine itself, become fluorescent upon binding to tubulin.[6] If the thiophene derivative has suitable fluorescent properties, its fluorescence enhancement upon binding can be measured.
Experimental Protocol: Intrinsic Tryptophan Fluorescence Quenching
-
Instrumentation: A fluorometer with temperature control.
-
Procedure:
-
Place a solution of tubulin (typically 2-5 µM) in a quartz cuvette.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically 310-400 nm).
-
Add small aliquots of a concentrated stock solution of the thiophene derivative to the cuvette.
-
After each addition, mix and allow the system to equilibrate before recording the emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the fluorescence quenching (F0/F) against the ligand concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant and subsequently the binding constant (Ka) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[5][7] This provides a complete thermodynamic profile of the binding event.
Figure 2: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Experimental Protocol: ITC for Tubulin-Ligand Interaction
-
Sample Preparation:
-
Dialyze both the tubulin solution and the thiophene derivative solution extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the exact concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell and the thiophene derivative solution into the injection syringe of the ITC instrument.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).
-
Phase 3: High-Resolution Structural Validation
The ultimate confirmation of the binding mode comes from high-resolution structural data.
X-ray Crystallography
Expertise & Experience: A co-crystal structure of the tubulin-thiophene derivative complex provides unambiguous, high-resolution information about the precise binding pose and the specific amino acid residues involved in the interaction. This is the definitive method for confirming binding to the colchicine site.[8][9] The recent development of crystallization systems has made obtaining high-resolution tubulin-ligand structures more feasible.
Experimental Protocol: Tubulin-Ligand Co-crystallization
-
Complex Formation: Incubate purified tubulin with a molar excess of the thiophene derivative to ensure saturation of the binding site.
-
Crystallization:
-
Use a crystallization method such as vapor diffusion (hanging drop or sitting drop).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Harvest the crystals and cryo-protect them.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure as a model.
-
Build the thiophene derivative into the electron density map and refine the structure.
-
Trustworthiness: The quality of the final structure is assessed by parameters such as resolution, R-work, and R-free. A high-resolution structure with clear electron density for the ligand provides irrefutable evidence of the binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy can confirm binding and map the binding site on the protein. Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which protons of the thiophene derivative are in close proximity to the tubulin protein. Protein-observed NMR, such as 2D 1H-15N HSQC, can identify which amino acid residues of tubulin are perturbed upon ligand binding. While technically demanding for a large protein like tubulin, it can provide valuable information in solution.[1][10]
Comparative Summary of Binding Parameters
The following table summarizes the key quantitative data that can be obtained for a hypothetical thiophene derivative compared to the well-characterized colchicine.
| Parameter | Method | Thiophene Derivative (Example) | Colchicine (Reference) | Significance |
| IC50 (Tubulin Polymerization) | Spectrophotometry | 2.1 µM | ~1-3 µM[11] | Compares functional potency in inhibiting microtubule formation. |
| Ki (Competitive Binding) | Fluorescence Assay | 0.8 µM | 0.5 µM | Quantifies binding affinity relative to a known site-specific probe. |
| Kd (Binding Affinity) | ITC / Fluorescence | 0.5 µM | 0.3 µM[6] | Provides a direct measure of the dissociation constant. |
| Binding Stoichiometry (n) | ITC | ~1.0 | ~0.8-1.0[6] | Confirms the number of binding sites per tubulin dimer. |
| Binding Pose | X-ray Crystallography | Confirmed in colchicine site | Confirmed in colchicine site | Provides definitive structural evidence of the binding location. |
Conclusion
Confirming the binding of a novel thiophene derivative to the colchicine site of tubulin requires a multi-pronged approach that builds from computational predictions and functional assays to detailed biophysical and structural characterization. By strategically employing the techniques outlined in this guide, researchers can generate a robust and comprehensive data package that not only validates the mechanism of action but also provides critical insights for structure-based drug design and the development of next-generation anti-cancer agents. The convergence of data from multiple, independent methods provides the highest level of confidence in the assigned binding mode, fulfilling the standards of scientific rigor required in drug discovery.
References
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Identification of a ligand-binding site on tubulin mediating the tubulin–RB3 interaction. Proceedings of the National Academy of Sciences. Available at: [Link]
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Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. PubMed Central. Available at: [Link]
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Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. PMC. Available at: [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. Available at: [Link]
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Fluorescence based colchicine competitive binding assay of conjugates... ResearchGate. Available at: [Link]
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The role of Colchicine on actin polymerization dynamics: as a potent anti-angiogenic factor. Taylor & Francis Online. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
